molecular formula C8H7NO5 B099842 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde CAS No. 17028-61-4

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Cat. No.: B099842
CAS No.: 17028-61-4
M. Wt: 197.14 g/mol
InChI Key: HGKHVFKBOHFYSS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and nitro functional groups. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and materials science.

Scientific Research Applications

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Materials Science: The compound is employed in the development of photochromic materials and fluorescent sensors.

    Biology and Medicine: It is used in the synthesis of biologically active compounds and potential pharmaceutical agents.

    Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common route involves the nitration of 2-hydroxy-3-methoxybenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-3-methoxy-5-nitrobenzoic acid.

    Reduction: 2-Hydroxy-3-methoxy-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
  • 2-Hydroxy-3-nitrobenzaldehyde
  • 3-Methoxy-2-nitrobenzaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde

Uniqueness

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both hydroxyl and methoxy groups in the ortho and meta positions relative to the aldehyde group allows for unique substitution patterns and reactivity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHVFKBOHFYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308645
Record name 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17028-61-4
Record name 17028-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206206
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-nitro-m-anisaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-hydroxy-3-methoxy-5-nitrobenzaldehyde used in the synthesis of new compounds and what are their potential applications?

A1: this compound serves as a key building block for synthesizing Schiff base ligands. These ligands are created through its condensation reaction with various amines, such as 2,4-dimethylaniline and 3,4-difluoroaniline [, ]. These Schiff base ligands show promise in forming metal complexes, particularly with copper(II) and nickel(II) []. These complexes have potential applications in the field of antimicrobial agents, as they have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as against various fungal species [].

Q2: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

A2: Characterizing this compound and its derivatives, like the Schiff base ligands and their metal complexes, relies heavily on various spectroscopic methods. These include:

  • IR Spectroscopy: This technique helps identify functional groups and changes in bonding environments upon complexation [, ].
  • NMR Spectroscopy (1H and 13C): NMR provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule [, ].
  • Mass Spectrometry: This method determines the molecular weight and provides insights into the fragmentation pattern of the compounds [].
  • Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy helps analyze the electronic transitions within the molecules and provides information about their electronic structure and potential for interactions with light [].

Q3: How can computational chemistry tools be employed to understand the properties of this compound and its derivatives?

A3: Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the properties of this compound and its derivatives. DFT calculations using functionals like B3LYP and basis sets like 6-311G++(d,p) are valuable for:

  • Structure Optimization: Predicting the most stable three-dimensional conformation of the molecule [].
  • Spectroscopic Property Prediction: Calculating theoretical NMR chemical shifts (using methods like GIAO), IR vibrational frequencies, and electronic transition energies, which can be compared with experimental data for validation and deeper understanding [].
  • Electronic Property Analysis: Examining the frontier molecular orbitals (HOMO/LUMO) to assess reactivity, stability, and properties like the energy band gap [].
  • Nonlinear Optical Property Prediction: Exploring the potential of these compounds for nonlinear optical applications by calculating polarizability and hyperpolarizability values [].

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